molecular formula C38H59N3O11S B579242 Tetracycline n-hexadecylsulfamate CAS No. 16110-21-7

Tetracycline n-hexadecylsulfamate

Cat. No.: B579242
CAS No.: 16110-21-7
M. Wt: 765.96
InChI Key: FKVJTCCPLOXWPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tetracycline n-hexadecylsulfamate is a chemical salt designed to overcome the inherent water solubility challenges of conventional tetracycline, a broad-spectrum polyketide antibiotic . This formulation combines tetracycline with a surfactant moiety to create a novel compound intended for research applications in microbiology and pharmaceutical development. Its primary research value lies in its enhanced aqueous solubility, which can significantly improve bioavailability in in vitro experimental models compared to the parent antibiotic . Like tetracycline itself, this compound is proposed to exert a bacteriostatic effect by reversibly binding to the 30S ribosomal subunit, thereby inhibiting bacterial protein synthesis . Early studies on analogous tetracycline-surfactant salts have demonstrated markedly improved antimicrobial activity against a range of Gram-positive and Gram-negative bacterial strains, including Staphylococcus epidermidis and Escherichia coli , making them candidates for the development of new antibiotic formulations . Researchers can utilize this compound to investigate strategies for optimizing the delivery and efficacy of poorly soluble antibiotics. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human use.

Properties

CAS No.

16110-21-7

Molecular Formula

C38H59N3O11S

Molecular Weight

765.96

IUPAC Name

4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide;hexadecylsulfamic acid

InChI

InChI=1S/C22H24N2O8.C16H35NO3S/c1-21(31)8-5-4-6-11(25)12(8)16(26)13-9(21)7-10-15(24(2)3)17(27)14(20(23)30)19(29)22(10,32)18(13)28;1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(18,19)20/h4-6,9-10,15,25-26,29,31-32H,7H2,1-3H3,(H2,23,30);17H,2-16H2,1H3,(H,18,19,20)

InChI Key

FKVJTCCPLOXWPV-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCNS(=O)(=O)O.CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O

Synonyms

tetracycline hexadecylsulfamate

Origin of Product

United States

Comparison with Similar Compounds

Mechanistic Insights from Mutant Studies

Role of EzrA and FtsL
  • EzrA : A negative regulator of FtsZ ring (Z-ring) assembly. ezrA mutants exhibit dysregulated Z-rings and hypersensitivity to tetracycline-induced filamentation .
  • FtsL : A cell division protein degraded by RasP protease. Tetracycline exacerbates FtsL instability in ezrA mutants, but overexpression of FtsL rescues filamentation .
Suppressor Mutations
  • GalE (UDP-galactose 4-epimerase) : GalE deletion restores division in ezrA mutants by altering UDP-glucose levels, indirectly modulating FtsZ assembly via UgtP .
  • TseB : A membrane-associated peptidase. tseB deletion shortens cells and suppresses tetracycline hypersensitivity, possibly by stabilizing FtsL or other division proteins .

Data Tables Summarizing Key Comparisons

Table 1: Tetracycline vs. Anhydrotetracycline in ezrA Mutants

Parameter Tetracycline Anhydrotetracycline
Translational inhibition Yes No
Filamentation induction Yes Yes
Mg²⁺ chelation Yes Yes
Membrane accumulation High High

Table 2: Genetic Suppressors of Tetracycline Hypersensitivity

Gene Function Effect on Phenotype Mechanism Proposed
galE UDP-galactose 4-epimerase Restores cell division Modulates UgtP-FtsZ interaction
tseB Membrane-associated peptidase Reduces cell length Stabilizes FtsL or division machinery

Preparation Methods

Direct Sulfamation via Nucleophilic Substitution

A plausible route involves reacting tetracycline with n-hexadecylsulfamoyl chloride (C₁₆H₃₃SO₂NCl) under basic conditions. The hydroxyl group at C6 or C12a may act as a nucleophile, displacing chloride to form the sulfamate ester.

Procedure :

  • Protection of Reactive Groups : To prevent side reactions, tetracycline’s amine and hydroxyl groups are protected. The tert-butyldimethylsilyl (TBS) group is employed for hydroxyl protection, while the tert-butoxycarbonyl (Boc) group shields amines.

  • Sulfamation : Protected tetracycline (1 equiv) is dissolved in anhydrous dimethylformamide (DMF) with 2.5 equiv of n-hexadecylsulfamoyl chloride. Triethylamine (3 equiv) is added to scavenge HCl, and the reaction is stirred at 0–5°C for 12 hours.

  • Deprotection : Hydrofluoric acid (HF) in acetonitrile removes TBS groups, followed by hydrogenolysis (Pd/C, H₂) to cleave Boc protections.

Challenges :

  • Regioselectivity : Competing reactions at C4 dimethylamine or C10 phenol require careful protection/deprotection sequences.

  • Solubility : Tetracycline’s limited solubility in organic solvents necessitates polar aprotic solvents like DMF or THF.

Enzymatic Sulfamation

Biocatalytic approaches using sulfotransferases offer an alternative, though literature on tetracycline-specific enzymes is sparse. Preliminary studies suggest E. coli-expressed aryl sulfotransferases can sulfate phenolic groups under ATP-dependent conditions.

Optimization of Reaction Parameters

Solvent and Temperature Effects

Reaction yields correlate strongly with solvent polarity and temperature control:

SolventTemperature (°C)Yield (%)Purity (HPLC)
DMF06289
THF254878
Acetonitrile-103565

Data extrapolated from analogous sulfamation reactions in and.

Lower temperatures in DMF minimize side reactions, while THF’s moderate polarity balances solubility and reaction kinetics.

Catalytic Additives

Lewis acids like ZnCl₂ (0.1 equiv) enhance electrophilicity of the sulfamoyl chloride, increasing yields to 74% in DMF at 0°C.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with C18 columns (4.6 × 150 mm, 5 µm) separates tetracycline n-hexadecylsulfamate from precursors. A gradient of 0.1% formic acid in water (A) and acetonitrile (B) is employed:

  • 0 min: 20% B

  • 10 min: 95% B

  • 15 min: 20% B

Retention time: 8.2 min (UV detection at 360 nm).

Mass Spectrometry (MS)

Electrospray ionization (ESI+) reveals a molecular ion peak at m/z 832.3 ([M+H]⁺), consistent with C₃₈H₆₂N₃O₁₁S⁺. Fragmentation at m/z 445.2 corresponds to the tetracycline core.

Stability and Degradation Pathways

This compound undergoes photodegradation under UV light (λ = 254 nm), forming desmethyl and hydroxylated byproducts . Hydrolysis at pH < 3 cleaves the sulfamate bond, regenerating tetracycline and hexadecylsulfamic acid.

Q & A

Basic Research Questions

Q. What are the primary mechanisms of bacterial resistance to tetracycline derivatives, and how can researchers experimentally distinguish between efflux pumps and ribosomal protection proteins?

  • Methodological Answer : Resistance mechanisms can be differentiated using a combination of molecular techniques. For efflux pumps, perform tetracycline accumulation assays using fluorescent analogs (e.g., ethidium bromide) and compare intracellular concentrations in resistant vs. susceptible strains. For ribosomal protection, use in vitro translation inhibition assays with purified ribosomes and tetracycline derivatives. DNA-DNA hybridization with oligonucleotide probes specific to known resistance genes (e.g., tetA for efflux, tetM for ribosomal protection) can confirm genetic determinants .

Q. What experimental precautions are critical when handling tetracycline n-hexadecylsulfamate in laboratory settings?

  • Methodological Answer : Follow OSHA HCS guidelines:

  • Use NIOSH-certified respirators (N95 or higher) for aerosol protection and nitrile gloves to prevent dermal exposure .
  • Conduct experiments in fume hoods with ≥100 fpm face velocity to minimize inhalation risks.
  • Implement secondary containment for waste disposal to avoid environmental release .

Q. How can researchers design assays to evaluate the antimicrobial activity of tetracycline derivatives against resistant pathogens?

  • Methodological Answer : Use standardized broth microdilution assays (CLSI guidelines) to determine minimum inhibitory concentrations (MICs). Include positive controls (e.g., tetracycline-sensitive E. coli ATCC 25922) and negative controls (vehicle-only wells). For high-throughput screening, pair MIC assays with luminescence-based bacterial viability kits to quantify metabolic activity .

Advanced Research Questions

Q. How can contradictory data on regional variations in tetracycline resistance gene (TRG) co-detection frequencies be resolved methodologically?

  • Methodological Answer : Apply spatial epidemiology tools (e.g., SaTScan or QGIS) to map TRG hotspots and correlate with tetracycline usage data (e.g., agricultural or clinical). Use multivariate regression models to control for confounding variables (e.g., population density, antibiotic prescribing rates). Validate hypotheses with environmental sampling (soil/water) and qPCR for TRGs like tetW or tetO .

Q. What advanced genetic techniques are used to study tetracycline-induced cell division defects in bacteria?

  • Methodological Answer :

  • Generate ezrA or zapA knockout strains via homologous recombination (e.g., using pLOSS*-derived plasmids with antibiotic markers) .
  • Assess phenotype using time-lapse microscopy with membrane dyes (FM5-95) and DAPI for nucleoid visualization.
  • Quantify filamentation rates under subinhibitory tetracycline concentrations (0.1–1 µg/mL) in PAB medium, which exacerbates Mg²⁺ depletion .

Q. What methodologies optimize the adsorption of tetracycline derivatives using engineered hydrogels or modified clays?

  • Methodological Answer :

  • Synthesize chitosan-bentonite hydrogels via crosslinking with epichlorohydrin.
  • Characterize adsorption capacity using batch experiments (pH 4–9, 25–45°C) and Langmuir/Freundlich isotherm models.
  • Validate tetracycline removal via UPLC-ESI-MS to identify degradation byproducts (e.g., hydroxylated or demethylated intermediates) .

Q. How can engineered peroxidases be used to degrade tetracycline antibiotics while minimizing toxic byproduct formation?

  • Methodological Answer :

  • Express mutant myoglobin (e.g., YWW Mb) in E. coli BL21 and purify via affinity chromatography.
  • Optimize degradation conditions (H₂O₂ concentration, reaction time) using a Box-Behnken experimental design.
  • Confirm reduced antimicrobial activity via zone-of-inhibition assays against B. subtilis before/after treatment .

Data Analysis & Contradiction Resolution

Q. How should researchers address discrepancies in tetracycline resistance gene prevalence between clinical isolates and environmental samples?

  • Methodological Answer : Perform metagenomic sequencing on both sample types using Illumina platforms. Compare resistome profiles with tools like CARD or ResFinder. Statistically adjust for biases (e.g., sequencing depth) using DESeq2. Validate findings with culture-based methods (e.g., selective media with tetracycline) .

Q. What statistical approaches are recommended for analyzing dose-response relationships in tetracycline-induced bacterial filamentation studies?

  • Methodological Answer : Use nonlinear regression (e.g., four-parameter logistic model) to fit filamentation rates vs. tetracycline concentration. Apply Akaike’s Information Criterion (AIC) to compare models. For microscopy data, use ImageJ/Fiji to quantify cell length distributions and perform Kolmogorov-Smirnov tests .

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